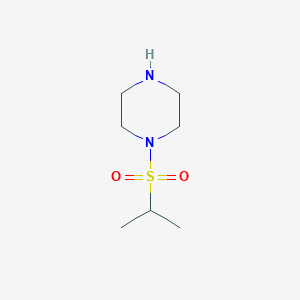

1-(Isopropylsulfonyl)piperazine

Description

Significance of Piperazine (B1678402) Derivatives in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its prevalence in a multitude of biologically active compounds and FDA-approved drugs underscores its importance. nih.govenamine.net The versatile structure of piperazine allows for easy modification, enabling the development of new molecules with a wide array of pharmacological activities. scilit.comdntb.gov.ua

Several key characteristics contribute to the widespread use of the piperazine core:

Structural Versatility : The nitrogen atoms provide reactive sites for introducing various substituents, allowing chemists to fine-tune a molecule's properties to enhance its affinity for a specific biological target. scilit.comresearchgate.net

Pharmacological Diversity : Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antiviral, antidepressant, antipsychotic, anti-inflammatory, and antibacterial activities. researchgate.netnih.govresearchgate.net This versatility makes the piperazine ring a valuable building block in the search for new treatments for a wide range of diseases. scilit.com

The following table showcases a selection of well-known drugs that feature the piperazine scaffold, illustrating its broad therapeutic impact.

| Drug Name | Therapeutic Class | Primary Indication |

| Imatinib | Anticancer | Chronic Myeloid Leukemia |

| Ciprofloxacin | Antibiotic | Bacterial Infections |

| Vortioxetine | Antidepressant | Major Depressive Disorder |

| Clozapine | Antipsychotic | Schizophrenia |

| Buspirone | Anxiolytic | Anxiety Disorders |

| Indinavir | Antiviral | HIV/AIDS |

The Role of N-Sulfonylpiperazines as a Key Pharmacophore

When a sulfonyl group (R-SO2-) is attached to one of the nitrogen atoms of the piperazine ring, it forms an N-sulfonylpiperazine moiety. This structural feature acts as a key pharmacophore—a specific arrangement of atoms responsible for a molecule's biological activity. The incorporation of a sulfonamide group directly onto the piperazine ring can significantly influence the compound's electronic and steric properties.

Overview of Academic Research Trajectories for 1-(Isopropylsulfonyl)piperazine Analogs

While direct research on this compound is limited in publicly accessible literature, extensive research on its close analogs provides significant insight into its potential applications and the structure-activity relationships (SAR) of this chemical class. The core structure, which combines a piperazine ring with a sulfonyl group, is a recurring theme in the development of targeted therapeutic agents.

One notable area of research involves analogs where the isopropyl group is replaced by more complex aromatic systems. For instance, a study focused on developing inhibitors for Mycobacterium tuberculosis Inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the bacterium's survival. uq.edu.au The initial lead compound was 1-(Isoquinolin-5-ylsulfonyl)-4-(cyclohexanecarbonyl)piperazine . Researchers synthesized and evaluated a series of analogs to understand the SAR.

Another significant research trajectory involves the development of antagonists for the serotonin (B10506) type 6 receptor (5-HT6R), a target for cognitive and neurodegenerative disorders. nih.gov In this context, researchers designed and synthesized a series of 1-(Arylsulfonyl-isoindol-2-yl)piperazines . These compounds were based on the structure of a known 5-HT6R inverse agonist, SB-258585. The study identified a lead compound, 3g (1-(5-Chloro-1H-indole-2-sulfonyl)-4-(isoindolin-2-yl)piperazine) , which exhibited a desirable profile as a biased ligand, acting as a neutral antagonist at one signaling pathway and an inverse agonist at another. This work highlights how modifications to the arylsulfonyl portion of the molecule can fine-tune its pharmacological activity. nih.gov

The table below summarizes the key findings from research on these analogs, demonstrating the importance of different structural components.

| Analog Series | Target | Key Structure-Activity Relationship (SAR) Findings | Reference |

| 1-(Isoquinolinesulfonyl)piperazine Analogs | M. tuberculosis IMPDH | The isoquinoline (B145761) ring, piperazine ring, and a cyclohexyl group on the second piperazine nitrogen were all found to be important for inhibitory activity. Replacing the piperazine with a seven-membered homopiperazine (B121016) ring resulted in a significant reduction in activity. | uq.edu.au |

| 1-(Arylsulfonyl-isoindol-2-yl)piperazine Analogs | Serotonin 6 Receptor (5-HT6R) | The specific substitution pattern on the arylsulfonyl group was critical for activity and functional profile. A chloro-indole substituent (Compound 3g) produced a metabolically stable and safe biased ligand with glioprotective effects. | nih.gov |

These research trajectories underscore the modular nature of N-sulfonylpiperazine scaffolds. The piperazine acts as a central linker, while the sulfonyl group and the substituent on the second piperazine nitrogen can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties for a wide range of biological targets. The isopropyl group in this compound represents a simple, non-aromatic substituent, and its properties would be a baseline for comparison in the rational design of more complex analogs.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXAFSYDJOFYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626489 | |

| Record name | 1-(Propane-2-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534615-34-4 | |

| Record name | 1-(Propane-2-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Isopropylsulfonyl Piperazine

General Synthetic Routes to N-Sulfonylpiperazine Scaffolds

The synthesis of N-sulfonylpiperazines, a prominent scaffold in pharmacologically active molecules, can be achieved through various strategic approaches. These methods range from traditional, direct sulfonylation to more complex convergent and divergent pathways designed for the creation of compound libraries.

Classical Sulfonylation Reactions

The most direct method for the synthesis of N-sulfonylpiperazines is the classical sulfonylation of the piperazine (B1678402) ring. This reaction typically involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is generally performed under Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct.

A significant challenge in the direct sulfonylation of unsubstituted piperazine is achieving mono-functionalization versus di-sulfonylation. Due to the symmetrical nature of piperazine, the initial product, a mono-sulfonylated piperazine, still possesses a reactive secondary amine. To favor the formation of the mono-substituted product, several strategies are employed:

Use of a large excess of piperazine: This statistical approach ensures the sulfonyl chloride is more likely to react with an unsubstituted piperazine molecule.

Protecting group strategy: One nitrogen of the piperazine is temporarily protected (e.g., with a tert-butyloxycarbonyl (Boc) or benzyl group), allowing for selective sulfonylation of the other nitrogen. The protecting group is subsequently removed to yield the mono-sulfonylated product mdpi.comnih.gov.

In-situ protonation: Utilizing piperazine monohydrochloride can temper the reactivity and favor mono-substitution nih.govmdpi.com.

Common bases used in these reactions include organic amines like triethylamine or inorganic bases such as sodium hydroxide, in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or biphasic systems echemi.com.

Convergent and Divergent Synthetic Strategies

For the efficient generation of diverse N-sulfonylpiperazine derivatives, particularly in the context of medicinal chemistry, convergent and divergent strategies are invaluable researchgate.netnih.govrsc.orgrsc.org.

Divergent Synthesis: This approach begins with a common core structure, which is then elaborated with a variety of different building blocks. In this context, 1-(isopropylsulfonyl)piperazine would serve as the central scaffold. The remaining secondary amine (at the N4 position) can be functionalized with a wide array of substituents (e.g., alkyl, aryl, acyl groups) to rapidly generate a library of structurally related compounds. This strategy is highly efficient for structure-activity relationship (SAR) studies.

Targeted Synthesis of this compound and its Derivatives

The specific synthesis of this compound and its subsequent derivatization leverages the principles of regioselectivity inherent to the N-sulfonylpiperazine scaffold.

Strategies for Introducing the Isopropylsulfonyl Moiety

The primary and most straightforward strategy for the synthesis of this compound is the direct reaction of piperazine with isopropylsulfonyl chloride. As outlined in section 2.1.1, controlling the stoichiometry (using an excess of piperazine) is crucial to minimize the formation of the undesired 1,4-bis(isopropylsulfonyl)piperazine. The reaction is typically carried out in the presence of a base such as triethylamine in a suitable aprotic solvent like dichloromethane at ambient or slightly reduced temperatures to control reactivity. Following the reaction, purification often involves an acid-base extraction to separate the basic mono-substituted product from any unreacted starting material and the non-basic di-substituted byproduct.

Alternative approaches, while less common for this specific compound, could involve building the piperazine ring from precursors already containing the isopropylsulfonamide group, a convergent approach that may be employed for more complex analogues google.com.

Chemo- and Regioselective Functionalization Approaches

Once this compound is synthesized, the molecule presents two distinct nitrogen atoms: the sulfonamide nitrogen (N1) and the secondary amine nitrogen (N4). The electronic properties of these two nitrogens are vastly different. The sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the adjacent N1 nitrogen. In contrast, the N4 nitrogen behaves as a typical secondary amine.

This electronic differentiation dictates the chemo- and regioselectivity of subsequent reactions. Electrophilic reagents will almost exclusively react at the more nucleophilic N4 position. Common functionalization methods include:

N-Alkylation: Reaction with alkyl halides or sulfonates in the presence of a base to introduce alkyl substituents mdpi.com.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl or N-benzyl derivatives mdpi.comnih.gov.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl groups mdpi.com.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Beyond N-functionalization, advanced methods for C-H functionalization of the piperazine ring have been developed, primarily using photoredox catalysis or directed metalation mdpi.comencyclopedia.pubbeilstein-journals.org. While these methods have been predominantly applied to N-Boc or N-aryl piperazines, their potential application to N-sulfonyl derivatives represents a frontier in diversifying the piperazine scaffold, though the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the α-C-H bonds mdpi.comnih.gov.

Advanced Synthetic Techniques and Their Application in Piperazine Chemistry

To overcome the limitations of traditional batch processing, such as long reaction times and scalability issues, advanced synthetic techniques have been increasingly applied to piperazine chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions nih.govmdpi.comrsc.org. In the synthesis of piperazine derivatives, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts nih.govnih.govmdpi.com. This technique is particularly effective for reactions like nucleophilic substitutions and cross-coupling reactions.

Continuous-Flow Chemistry: Flow chemistry offers significant advantages in terms of safety, scalability, and process control nih.govresearchgate.net. Reactions are performed by continuously pumping reagents through a heated and pressurized reactor tube. This allows for the use of superheated solvents and hazardous reagents in a more controlled manner. For piperazine synthesis, flow chemistry has been used to optimize multi-step sequences, improve yields, and facilitate a transition from laboratory-scale to production-scale synthesis mdpi.comnih.govmdpi.commdpi.com.

The table below summarizes the key advantages of these modern techniques in the context of piperazine derivative synthesis.

| Technique | Key Advantages | Application Examples in Piperazine Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | - Drastically reduced reaction times

| - Nucleophilic substitution for N-alkylation

|

| Continuous-Flow Chemistry | - Enhanced safety and control

| - Reductive amination reactions mdpi.com |

These advanced methods are transforming the synthesis of complex molecules like this compound and its derivatives, enabling more efficient, safer, and sustainable chemical manufacturing.

Catalytic Methods for Piperazine Functionalization

The introduction of substituents onto the piperazine ring can be achieved through various catalytic methods, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. While direct catalytic methods for the synthesis of this compound are not extensively documented, general catalytic strategies for N- and C-functionalization of piperazines can be applied.

The synthesis of N-sulfonylated piperazines, such as this compound, is typically achieved by the reaction of piperazine with the corresponding sulfonyl chloride. While this reaction is often carried out under standard non-catalytic conditions with a base, catalytic approaches for the N-sulfonylation of amines are being developed to improve efficiency and reduce waste. For instance, the use of base catalysts can facilitate the reaction of amines with sulfonyl chlorides. Although specific catalytic examples for the synthesis of this compound are not prevalent in the literature, the principles of base-catalyzed sulfonylation of secondary amines are applicable.

More broadly, catalytic methods have been extensively developed for the functionalization of the carbon atoms (C-functionalization) of the piperazine ring. These methods are crucial for creating structural diversity.

One notable approach is the iridium-catalyzed synthesis of C-substituted piperazines. This method allows for the regio- and diastereoselective synthesis of complex piperazine structures. nih.gov For example, a bench-stable iridium catalyst can be used for the head-to-head coupling of imines in a 100% atom-economic process, leading to the selective formation of a single diastereoisomer. nih.gov The addition of N-oxides has been shown to enhance the catalytic activity and selectivity of this transformation. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines. These methods often utilize iridium-based photocatalysts to generate reactive radical intermediates that can then couple with various partners. encyclopedia.pub

Palladium-catalyzed reactions are also central to the synthesis of substituted piperazines. Modular synthesis approaches using palladium catalysts allow for the construction of the piperazine ring with various substituents. For instance, the reaction of substituted ethylenediamine derivatives with other building blocks can be achieved with high yield and regioselectivity. acs.org

While these catalytic methods primarily focus on C-H functionalization or the synthesis of the piperazine ring itself, they represent the state-of-the-art in creating diverse piperazine derivatives. The application of these catalytic principles to substrates already containing the isopropylsulfonyl group, or the development of new catalytic systems for the direct N-sulfonylation, are promising areas for future research.

Table 1: Overview of Catalytic Methods for Piperazine Functionalization

| Catalytic Method | Catalyst/Reagents | Type of Functionalization | Key Features |

| Iridium Catalysis | [IrCl(cod)(PPh₃)], N-oxide | C-substitution | High diastereoselectivity, atom-economical. nih.gov |

| Photoredox Catalysis | Iridium-based photocatalysts | C-H functionalization | Utilizes light to generate reactive intermediates. encyclopedia.pub |

| Palladium Catalysis | Pd₂(dba)₃·CHCl₃, DPEphos | Ring construction, C-substitution | Modular approach, high yields, and good regioselectivity. acs.org |

Stereoselective Synthesis of Substituted Piperazine Systems

The development of stereoselective methods for the synthesis of substituted piperazines is of paramount importance, as the stereochemistry of a molecule can profoundly impact its biological activity. For a molecule like this compound, introducing substituents at the carbon atoms of the piperazine ring in a stereocontrolled manner is a key challenge.

A significant advancement in this area is the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines. This method facilitates a [3+3]-cycloaddition of imines, yielding highly functionalized piperazines with excellent diastereoselectivity. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov

Another powerful strategy involves a one-pot, three-component synthesis that delivers highly substituted and functionalizable piperazines with excellent stereoselectivity (de, ee >99%). This method is based on the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates. nih.gov

The modular synthesis of substituted piperazines using palladium catalysis also offers a high degree of stereocontrol. By using enantioenriched bis-sulfonamide derivatives of diamines, it is possible to synthesize the corresponding chiral piperazines in high yields with complete regioselectivity. acs.org

These stereoselective methods, while not explicitly demonstrated for the synthesis of C-substituted this compound, provide a robust framework for accessing such chiral molecules. The general strategy would involve either using a pre-functionalized chiral building block or introducing the stereocenter during the piperazine ring formation or its subsequent modification, with the isopropylsulfonyl group being installed at an appropriate stage of the synthesis. The lack of structural diversity in currently available piperazine-based drugs, which are mostly N-substituted, highlights the significant potential of exploring C-substituted chiral piperazines for new therapeutic applications. rsc.org

Table 2: Stereoselective Synthesis of Substituted Piperazine Systems

| Method | Catalyst/Reagents | Type of Stereoselectivity | Key Features |

| Iridium-Catalyzed [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Diastereoselective | Atom-economical, formation of a single diastereoisomer. nih.gov |

| One-Pot Three-Component Synthesis | Pd₂(dba)₃·CHCl₃, DPEphos | Diastereoselective & Enantioselective | Excellent de and ee (>99%), one-pot procedure. nih.gov |

| Palladium-Catalyzed Modular Synthesis | Pd₂(dba)₃·CHCl₃, DPEphos | Regioselective & Stereoselective | Utilizes enantioenriched starting materials. acs.org |

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 Isopropylsulfonyl Piperazine Analogs

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The piperazine (B1678402) ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents on the ring's nitrogen atoms can occupy either axial or equatorial positions.

For 1-(isopropylsulfonyl)piperazine, the bulky isopropylsulfonyl group attached to the N1 nitrogen is expected to strongly favor the equatorial position to avoid steric clashes with the rest of the ring. This orientation positions the sulfonyl group and its associated isopropyl moiety in a defined spatial vector relative to the rest of the molecule. The conformation of the piperazine ring dictates the spatial relationship between the N1-sulfonyl group and the substituent at the N4 position. This geometric arrangement is crucial for the molecule's ability to fit within the binding site of a target protein and establish effective interactions. Any change in this conformation can significantly alter the molecule's biological recognition and subsequent activity.

Influence of Substituents on the Piperazine Nitrogen Atoms

The nature of the substituents at both the N1 and N4 positions of the piperazine ring is a primary determinant of the molecule's pharmacological profile. nih.govnih.gov These positions allow for fine-tuning of electronic, steric, and physicochemical properties to optimize ligand-target interactions.

The isopropyl group provides a defined hydrophobic and steric element. This lipophilic moiety can fit into a corresponding hydrophobic pocket within the target, contributing to binding affinity through van der Waals forces. The size and branching of this alkyl group can be critical for achieving selectivity for a specific target over others.

| Feature of Isopropylsulfonyl Moiety | Role in Ligand-Target Interaction | Associated Physicochemical Property |

|---|---|---|

| Sulfonyl Group (SO₂) | Strong hydrogen bond acceptor | Increases polarity |

| Sulfonamide Linkage | Metabolically stable anchor | Contributes to chemical stability |

| Isopropyl Group | Hydrophobic interactions, steric bulk | Increases lipophilicity |

The N4 position of the piperazine ring is the most commonly modified position in drug design to modulate biological activity. nih.gov The N4 nitrogen is typically a basic center that can be protonated at physiological pH, allowing for the formation of crucial ionic interactions with acidic amino acid residues such as aspartate or glutamate (B1630785) in a target protein.

SAR studies across numerous compound classes have demonstrated that the substituent at the N4 position profoundly influences potency and spectrum of activity. For instance, in the development of fluoroquinolone antibacterials, alkylation of the N4-piperazine nitrogen was found to enhance activity against Gram-positive organisms. nih.gov In the context of anticancer agents, the addition of various aromatic and aliphatic groups to a sulfonylpiperazine side chain can significantly affect cytotoxicity. nih.gov Studies on piperazine derivatives with potential anxiolytic and antidepressant effects showed that different substitutions at this position determined the interaction with serotonergic pathways. nih.gov The introduction of bulky or aromatic groups can lead to additional hydrophobic or π-stacking interactions, significantly enhancing binding affinity. nih.gov

| Target Class | N4-Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Antibacterial (Fluoroquinolones) | Alkylation (e.g., methyl, ethyl) | Enhances activity against Gram-positive bacteria | nih.gov |

| Anticancer (Camptothecin derivatives) | Aromatic and aliphatic sulfonyl groups | Greatly affects cytotoxic potency | nih.gov |

| CNS Agents (Serotonergic) | Aryl, heteroaryl groups | Determines mechanism and efficacy (anxiolytic/antidepressant) | nih.gov |

| Anticancer (Purine analogs) | Various substituted piperazines | Substituents on the piperazine moiety are important for inhibitory activity | nih.gov |

Impact of Ring System Modifications on Pharmacological Profiles

Modification or replacement of the central piperazine ring system serves as a strategy to explore new chemical space and alter a compound's pharmacological profile. This approach, known as bioisosteric replacement, can impact a molecule's conformation, flexibility, and physicochemical properties. enamine.netnih.govresearchgate.net

Replacing the six-membered piperazine ring with a seven-membered ring (homopiperazine) or a more rigid, bridged system like a diazabicyclo[2.2.1]heptane can alter the distance and angle between the N1 and N4 substituents, potentially improving fit and affinity for a target. nih.gov Conversely, replacing the rigid piperazine ring with a flexible acyclic linker often results in a significant loss of activity, highlighting the scaffold's crucial role in pre-organizing the pharmacophoric elements for optimal target recognition. nih.gov In studies on histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine with a piperidine (B6355638) ring dramatically changed the selectivity profile, demonstrating that even a subtle change from two to one heteroatom can have profound pharmacological consequences. nih.gov

| Original Scaffold | Bioisosteric Replacement | General Impact on Profile | Example Context |

|---|---|---|---|

| Piperazine | Piperidine | Alters basicity, hydrogen bonding capacity, and receptor selectivity | Histamine H3/Sigma-1 Receptor Antagonists nih.gov |

| Piperazine | Homopiperazine (B121016) (1,4-diazepane) | Increases flexibility and changes substituent vectors; can retain or improve affinity | Sigma-2 Receptor Ligands nih.gov |

| Piperazine | Diazaspiroalkanes | Introduces 3D complexity and rigidity; often results in loss of affinity | Sigma-2 Receptor Ligands nih.gov |

| Piperazine | Acyclic Diamine Linker | Greatly increases flexibility; often leads to a significant loss of potency | General observation in SAR studies |

Elucidation of Key Pharmacophoric Features for Target Binding

A pharmacophore model describes the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For analogs of this compound, a general pharmacophore model can be proposed based on its constituent parts. acs.orgacs.orgresearchgate.net

The key features include:

A Hydrogen Bond Acceptor: Provided by the two oxygen atoms of the N1-sulfonyl group.

A Hydrophobic Feature: The N1-isopropyl group, which can occupy a specific hydrophobic pocket.

A Positively Ionizable/Basic Center: The N4-nitrogen, which is often protonated at physiological pH and can form ionic bonds or hydrogen bonds.

A Variable Vector (R-group): The substituent attached to the N4-nitrogen provides the main point for diversification. This group can introduce additional hydrophobic, aromatic (π-stacking), or hydrogen-bonding interactions, and its nature is often the primary driver of potency and selectivity for a given target.

The spatial arrangement of these four features, dictated by the chair conformation of the piperazine ring, is critical for successful docking into a target's binding site.

Ligand Efficiency and Drug-Likeness Considerations in SAR

In modern drug discovery, achieving high potency is not the sole objective. It is equally important to optimize for "drug-like" properties, such as solubility, permeability, and metabolic stability, which are collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The piperazine moiety is often considered a "privileged structure" because its two basic nitrogen atoms can enhance aqueous solubility and improve pharmacokinetic profiles. nih.gov

Computational Chemistry and Molecular Modeling in 1 Isopropylsulfonyl Piperazine Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and its protein target.

Molecular docking studies have been instrumental in elucidating how derivatives containing the sulfonylpiperazine scaffold orient themselves within the binding pocket of a biological target. These studies predict the most stable binding pose and estimate the binding affinity, often expressed as a binding energy or a docking score.

For instance, in studies involving piperazine-linked derivatives, docking simulations have been used to predict their binding affinity against various protein targets. One such study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting the carbonic anhydrase IX (CAIX) protein revealed varying binding affinities. The compound with a cyano-substituted aryl sulfonyl group (SA7) showed the highest predicted binding affinity, suggesting a strong interaction with the target enzyme nih.gov.

The binding affinities for a series of these derivatives are detailed in the table below, illustrating how substitutions on the aryl sulfonyl ring influence the predicted interaction with the CAIX protein.

| Compound ID | Substituent Group | Predicted Binding Affinity (kcal/mol) |

| SA7 | 4-cyano | -8.61 |

| SA2 | 4-fluoro | -8.39 |

| SA4 | 4-chloro | -8.04 |

| SA5 | Thiophene-2-yl | -7.95 |

| SA3 | 4-bromo | -7.92 |

| SA6 | 4-nitro | -7.65 |

| SA1 | Phenyl | -7.39 |

This interactive table is based on data from docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the CAIX protein nih.gov.

Similarly, another study on piperazin-1-ylpyridazine derivatives targeting deoxycytidine triphosphate pyrophosphatase (dCTPase) utilized Glide G-scores to rank potential inhibitors. The compound N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine (P21) demonstrated the highest binding affinity with a Glide G-score of -4.649 ijpsdronline.com. These predictions are crucial for prioritizing compounds for further experimental testing.

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the receptor's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.

In the investigation of piperazine-based compounds as Sigma 1 Receptor (S1R) ligands, computational studies deciphered the binding mode and identified key interactions. The basic amino moiety of the piperazine (B1678402) derivatives was found to be a key driver for affinity and selectivity nih.gov. Molecular docking of piperazin-1-ylpyridazine derivatives revealed that the most potent compound formed two hydrogen bonds with the sidechain of Gln82 and the backbone of Glu78, while the pyridazine ring engaged in a π-π stacking interaction with Arg109 ijpsdronline.com.

Computational analyses of SARS-CoV-2's receptor-binding domain (RBD) have highlighted the importance of specific residues in its interaction with the ACE2 receptor. Key residues such as Gln493, Gln498, and Asn501 in the RBD have been identified as critical for the tight binding to ACE2 researchgate.net. While not directly involving 1-(isopropylsulfonyl)piperazine, these studies exemplify the power of computational methods to pinpoint atomic-level interactions that govern molecular recognition researchgate.netnih.govnih.gov.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable information about the conformational flexibility of both the ligand and the receptor, as well as the stability of the ligand-receptor complex once formed.

For piperazine-based derivatives, MD simulations have been employed to validate the stability of docking poses and to explore the dynamic behavior of the complex. For example, MD simulations were used to confirm the interactions of promising Sigma 1 Receptor (S1R) ligands, revealing the crucial amino acid residues that maintain a stable interaction over the simulation period nih.gov. Similarly, in the study of 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations were conducted to support the findings from molecular docking, indicating that the compounds could stably target cancer-associated proteins nih.govresearchgate.net.

These simulations can track the trajectory of molecules over nanoseconds, offering a dynamic picture that complements the static view provided by molecular docking nih.govmdpi.comresearchgate.net. By analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand in the binding pocket and the flexibility of the protein residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic properties of molecules. For piperazine derivatives, DFT calculations have been extensively applied. Studies on aryl sulfonyl piperazine derivatives have used the DFT/B3LYP method to investigate their optimized molecular structure and electronic features jddtonline.info.

Key applications of DFT in this context include:

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are used to identify the positive and negative centers of a molecule, revealing regions prone to electrophilic and nucleophilic attack. For aryl sulfonyl piperazines, MEP analysis has shown that negative electrostatic potential is localized on the sulfamide function, while positive potential is found on hydrogen atoms jddtonline.info.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is an indicator of the molecule's chemical stability and reactivity bohrium.com.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the stability of a molecule arising from hyper-conjugative interactions and charge delocalization jddtonline.info.

DFT calculations, often performed at the B3LYP/6–311++G(d,p) level of theory, have been used to comprehend the molecular electronic properties of newly synthesized piperazine derivatives, correlating computational results with experimental data from crystallographic and spectroscopic analyses bohrium.com.

In Silico Prediction of Pharmacokinetic Profiles (ADME Aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities, reducing the likelihood of late-stage failures nih.gov.

For various piperazine derivatives, computational tools like SwissADME and pkCSM have been used to predict their ADMET (ADME and Toxicity) profiles mdpi.comfrontiersin.org. Key parameters evaluated include:

Physicochemical Properties: Lipophilicity (e.g., AlogP98), aqueous solubility (Log S), and molecular weight are calculated to assess drug-likeness according to guidelines like Lipinski's Rule of Five.

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability frontiersin.org.

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Toxicity: Potential toxicities, such as genotoxicity and neurotoxicity, are flagged based on structural alerts frontiersin.org.

Studies on piperazine-based mTORC1 inhibitors have used in silico ADME predictions to select promising new candidates, ensuring they possess favorable pharmacokinetic characteristics alongside their predicted biological activity mdpi.com. The table below shows a representative set of predicted ADME properties for potential drug candidates.

| Parameter | Predicted Value/Classification | Importance |

| Lipophilicity (AlogP98) | ≤ 5 | Influences absorption and permeation |

| Water Solubility (Log S) | High to Moderate | Crucial for formulation and bioavailability |

| GI Absorption | High | Predicts oral absorption efficiency |

| Blood-Brain Barrier Permeant | No | Indicates potential for CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | No | Predicts mutagenic potential |

This interactive table illustrates typical ADME parameters predicted for drug candidates, based on methodologies described in studies of various chemical series mdpi.comfrontiersin.org.

These in silico approaches provide a comprehensive early assessment of a compound's potential, guiding the selection and modification of structures like this compound to achieve optimal drug-like properties researchgate.netnih.gov.

Future Research Directions and Therapeutic Potential of 1 Isopropylsulfonyl Piperazine Derivatives

Identification of Novel Biological Targets for Therapeutic Intervention

The versatility of the piperazine (B1678402) ring, a feature recognized in numerous FDA-approved medications, allows for the development of derivatives that can interact with a wide range of biological targets. mdpi.comnih.gov For derivatives of 1-(isopropylsulfonyl)piperazine and related structures, research has identified several promising areas for therapeutic intervention.

Initial studies have pointed to significant biological activities, including antimicrobial and anticancer properties. In the antiviral domain, specific piperazine derivatives have demonstrated the ability to inhibit the cytopathogenic effects induced by the Chikungunya virus (CHIKV) in in vitro studies.

Further research has elucidated more specific molecular targets:

Histamine (B1213489) H3 and Sigma-1 Receptors: A study of piperazine and piperidine (B6355638) derivatives identified compounds with high affinity for both histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.gov For instance, one piperazine derivative showed a Kᵢ value of 37.8 nM at the human H₃R and 51.8 nM at the σ₁R, highlighting the potential for developing dual-target ligands for conditions like neuropathic pain. nih.gov

Serotonin (B10506) 5-HT₆ Receptor: In a search for novel 5-HT₆ receptor antagonists, a series of 1-(arylsulfonyl-isoindol-2-yl)piperazines were designed and synthesized. mdpi.com These compounds, structurally related to the this compound scaffold, were investigated for their potential in treating cognitive deficits associated with neurological disorders. mdpi.com

Monoamine Oxidase A (MAO-A): A series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives were synthesized and screened for their ability to inhibit monoamine oxidase. nih.gov Two compounds in particular exhibited selective inhibitory activity against MAO-A, a key target in the treatment of depression. nih.gov

Anticancer Targets: The piperazine moiety is a common feature in anticancer agents. researchgate.net Derivatives have been designed to target various aspects of cancer pathology. For example, piperazine-conjugated vindoline (B23647) derivatives have shown potent antiproliferative activity against multiple human cancer cell lines, including colon, melanoma, and breast cancer cells. mdpi.com In silico studies have also explored arylpiperazine derivatives as anti-proliferative agents against prostate cancer, with molecular docking suggesting interaction with the androgen receptor. nih.gov

The following table summarizes key research findings on the biological targets of piperazine derivatives.

| Derivative Class | Biological Target(s) | Research Finding |

| Piperazine Analogs | Chikungunya Virus (CHIKV) | Showed significant inhibition of CHIKV-induced cytopathogenic effects in Vero cells. |

| Piperazine Derivatives | Histamine H₃ Receptor (H₃R), Sigma-1 Receptor (σ₁R) | Identified compounds with nanomolar affinity, acting as dual-target antagonists with antinociceptive properties. nih.gov |

| 1-(Arylsulfonyl-isoindol-2-yl)piperazines | Serotonin 5-HT₆ Receptor (5-HT₆R) | Designed as 5-HT₆R antagonists with potential glioprotective activity. mdpi.com |

| 2-(Pyrimidin-2-yl)piperazine Derivatives | Monoamine Oxidase A (MAO-A) | Exhibited selective MAO-A inhibitory activity, a target for antidepressant drugs. nih.gov |

| Vindoline-Piperazine Hybrids | Cancer Cell Proliferation | Demonstrated potent antitumor activity against a panel of 60 human cancer cell lines. mdpi.com |

Strategies for Overcoming Drug Resistance in Relevant Pathologies

A significant challenge in treating diseases, particularly fungal infections and cancer, is the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of drug-efflux pumps, which actively transport therapeutic agents out of the cell, reducing their efficacy. nih.gov

A promising strategy involves the development of efflux pump inhibitors (EPIs). Derivatives of piperazine are being explored for this purpose. In the context of fungal infections, researchers have focused on inhibiting the primary ATP-binding cassette (ABC) transporters (CaCdr1p and CaCdr2p) and the major facilitator superfamily (MFS) transporter (CaMdr1p) in Candida albicans. nih.gov

In one study, a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit these specific efflux pumps. The inhibitory activity was assessed by monitoring the efflux of Nile Red in Saccharomyces cerevisiae strains that overexpressed the target pumps. nih.gov This screening identified several compounds as potent dual inhibitors of both CaCdr1p and CaMdr1p, effectively reversing the resistance mechanism. nih.gov This approach of using piperazine-based molecules to block resistance pathways represents a critical area of future research to restore the effectiveness of existing drugs.

Development of Hybrid Molecules and Prodrug Approaches

To enhance therapeutic efficacy and improve drug properties, two key strategies are being employed: the creation of hybrid molecules and the design of prodrugs.

Natural Product Hybrids: Researchers have coupled piperazine derivatives with natural products to improve their anticancer effects. For instance, novel derivatives of the Vinca alkaloid vindoline were synthesized by attaching various N-substituted piperazines. mdpi.com One such hybrid, compound 23 (a vindoline derivative with an N-[4-(trifluoromethyl)benzyl]piperazine substituent), was identified as a highly potent antitumor candidate, showing significant growth inhibition against breast cancer cells. mdpi.com Similarly, hybrids of piperazine with bile acids, such as ursodeoxycholic acid, have been developed and shown to be potent against multiple myeloma cell lines. nih.gov

Synthetic Hybrids: The piperazine core has also been combined with other synthetic structures. The synthesis of hybrid molecules combining a piperazine core, such as that found in trimetazidine, with sulfonamides represents a promising strategy to develop agents with multifaceted treatment potential. mdpi.com

Prodrug Approaches: A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. This strategy is often used to overcome poor solubility, limited permeability, or other undesirable pharmacokinetic properties.

Piperazinylalkyl Ester Prodrugs: To improve the delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like 6-methoxy-2-naphthylacetic acid (6-MNA) through the skin, piperazinylalkyl ester prodrugs have been synthesized. nih.gov These prodrugs demonstrated moderate chemical stability but were rapidly hydrolyzed by enzymes back to the active drug. nih.gov One such prodrug showed an 11.2-fold enhancement in skin permeation compared to the parent drug at physiological pH, showcasing the potential of this approach for topical or transdermal delivery systems. nih.gov

N-Acylated Sulfonamide Prodrugs: For compounds containing a sulfonamide group, such as the core this compound structure, creating an N-acylated prodrug is a viable strategy. The sodium salt of an N-propionyl sulfonamide, for example, has been shown to significantly improve the pharmacological profiles and physicochemical properties of a COX-2 inhibitor, making it suitable for both oral and parenteral administration. nih.gov This approach could be applied to piperazine-sulfonamide derivatives to enhance their bioavailability and formulation possibilities. nih.gov

Translational Research Prospects and Pre-Clinical Development Considerations

Translational research focuses on "translating" findings from basic science into medical practice and meaningful health outcomes. For this compound derivatives, this involves a rigorous pre-clinical development process to assess their potential as viable drug candidates.

A critical aspect of this process is the evaluation of the compound's physicochemical and pharmacokinetic properties. The piperazine moiety is frequently incorporated into drug candidates specifically to improve characteristics like aqueous solubility and bioavailability, which are essential for a drug to be effective. mdpi.comnih.gov

The pre-clinical pathway involves several stages:

In Vitro Evaluation: Compounds are first tested in controlled laboratory settings. This includes assays to determine their activity against specific targets (e.g., enzyme inhibition, receptor binding) and their effects on cell lines, such as cytotoxicity against cancer cells or protection of cells from radiation-induced damage. mdpi.commdpi.com

In Vivo Assessment: Promising candidates from in vitro studies are then tested in animal models. These studies provide crucial information on the compound's efficacy and behavior in a living system. For example, piperazine derivatives developed as potential radioprotectors were evaluated for their ability to enhance the survival of mice after whole-body irradiation. mdpi.com

Pharmacokinetic and Safety Profiling: A major consideration is the compound's safety profile. Pre-clinical studies determine key parameters such as the maximum tolerated dose (MTD). mdpi.com The solubility and toxicity of a compound are paramount; an ideal candidate is highly effective, non-toxic, and readily soluble. mdpi.com For instance, in the development of radioprotective agents, a derivative lacking aromatic moieties was found to be non-toxic, well-soluble, and the most promising for further development. mdpi.com

The ultimate goal of this pre-clinical pipeline is to identify lead compounds with a favorable balance of potent biological activity and acceptable safety and pharmacokinetic profiles, making them suitable for advancement into clinical trials. engineering.org.cn

Integration of Artificial Intelligence and Machine Learning in Drug Design

The development of new drugs is a traditionally slow and expensive process. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, making it more efficient and cost-effective. engineering.org.cnnih.gov These computational tools can be applied at every stage of the drug discovery pipeline for this compound derivatives. mdpi.com

Target Identification: AI and ML algorithms can analyze vast biological and medical datasets ("big data") to identify and validate novel drug targets, which is the foundational step in drug design. nih.govmdpi.com

Virtual Screening and Hit Identification: High-throughput virtual screening (HTVS) uses computational models to rapidly assess large libraries of virtual compounds for their potential to interact with a specific target. nih.gov ML-based methods enhance the accuracy of these screenings, increasing the success rate of identifying promising "hit" compounds for further development. nih.gov

Molecular Design and Optimization: AI-driven methodologies can optimize the structure of lead compounds, such as derivatives of this compound, to improve their efficacy, selectivity, and pharmacokinetic properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which use ML to correlate chemical structure with biological activity, can predict the potency of new derivatives before they are synthesized. nih.gov This allows chemists to focus on synthesizing only the most promising candidates.

Predicting Clinical Outcomes: Advanced AI/ML models are being developed to predict the potential outcomes of clinical trials. nih.gov By analyzing pre-clinical and early clinical data, these models could help to reduce the high costs and failure rates associated with late-stage drug development. nih.govresearchgate.net

By integrating AI and ML, researchers can accelerate the design-synthesize-test cycle, leading to the faster discovery of novel and effective therapeutics based on the this compound scaffold. researchgate.net

Q & A

Basic: What are the validated synthetic routes for 1-(isopropylsulfonyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of piperazine derivatives. For example, This compound (compound 26 in ) is synthesized by reacting piperazine with isopropylsulfonyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride minimizes side products.

- Temperature : Maintain 0–5°C to prevent thermal degradation.

Validation involves high-resolution mass spectrometry (HRMS) and ¹H NMR (e.g., δH 2.70–3.85 ppm for piperazine protons) .

Advanced: How can Raman microspectroscopy resolve structural isomers of piperazine derivatives?

Raman microspectroscopy with 20 mW laser power and 128–256 scans achieves high-resolution differentiation of isomers (e.g., trifluoromethylphenylpiperazine positional isomers). Multivariate analysis (PCA-LDA) reduces dimensionality, with PC2–PC4 explaining >99% variance for isomer groups. Critical spectral regions include 600–800 cm⁻¹ (sulfonyl stretches) and 1000–1200 cm⁻¹ (aromatic C-F/C-Cl vibrations). This method avoids degradation risks seen in GC-MS .

Basic: What analytical techniques are recommended for structural characterization?

- ¹H/¹³C NMR : Identify substituent patterns (e.g., isopropylsulfonyl protons at δ 1.2–1.4 ppm).

- HRMS : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 571.2544 in ).

- X-ray crystallography : Resolve steric effects (e.g., piperazine ring chair conformation in ).

Cross-reference with synthetic intermediates to validate purity .

Advanced: How do data contradictions arise in pharmacological studies of piperazine analogs, and how can they be resolved?

Contradictions often stem from:

- Isomeric impurities : Positional isomers (e.g., 3-TFMPP vs. 4-TFMPP) exhibit divergent receptor affinities.

- Metabolic variability : Species-specific cytochrome P450 activity alters pharmacokinetics.

Resolution strategies: - HPLC chiral separation for enantiopure samples.

- In vitro assays using human-derived cell lines to reduce interspecies variability .

Basic: What safety protocols are critical when handling sulfonylated piperazines?

- PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of sulfonic acid vapors.

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How can structure-activity relationships (SAR) guide the design of piperazine-based dopamine transporter inhibitors?

Key modifications:

- Sulfonyl group : Enhances blood-brain barrier penetration (logP optimization).

- Aryl substituents : Electron-withdrawing groups (e.g., -CF₃) increase DAT binding affinity (IC₅₀ < 10 nM).

- Alkyl chain length : C3–C4 chains optimize steric fit in the DAT hydrophobic pocket.

Validate via radioligand displacement assays (³H-WIN 35,428) and molecular docking .

Basic: How can stability issues (e.g., hydrolysis) be mitigated during storage?

- Lyophilization : Stabilize sulfonamides in anhydrous form.

- Buffered solutions : Use pH 7.4 PBS to prevent acidic/basic degradation.

- Antioxidants : Add 0.1% BHT to block radical-mediated decomposition .

Advanced: What computational methods predict the thermodynamic stability of piperazine-metal complexes?

- DFT calculations : Assess ligand-metal binding energy (e.g., Au³⁺ or Pt²⁺ coordination).

- Potentiometric titration : Determine logK values for complex formation in aqueous media.

- Molecular dynamics : Simulate conformational flexibility of the piperazine ring .

Basic: How to validate purity in synthetic batches?

- HPLC-UV/ELSD : ≥95% purity with C18 columns (acetonitrile/water gradient).

- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (±0.3%).

- TLC : Rf comparison against certified standards .

Advanced: What strategies differentiate piperazine analogs in forensic toxicology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.